molecular formula C8H20Cl2N2 B8024879 1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2)

1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2)

Cat. No.: B8024879
M. Wt: 215.16 g/mol
InChI Key: XZASMMRGJFRAKU-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) typically involves the reaction of 2,2-dimethylpyrrolidine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at a temperature of around 0°C to 20°C. The product is then purified through crystallization or distillation to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of 1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives[3][3].

Scientific Research Applications

1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine
  • 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) is unique due to its specific structural features and chemical properties. Its high reactivity and ability to undergo various chemical transformations make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(2,2-dimethylpyrrolidin-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2)4-3-6-10(8)7-5-9;;/h3-7,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZASMMRGJFRAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CCN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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